molecular formula C21H16ClN3O2S B11254150 1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11254150
M. Wt: 409.9 g/mol
InChI Key: QCQAWQJBJKOCTH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chlorophenyl and dihydropyridine moieties. Key reagents include 4-chlorobenzyl chloride, 4-methyl-1,3-benzothiazole-2-amine, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Luteolin: A natural flavonoid with antidepressant properties.

Uniqueness

1-[(4-Chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a chlorophenyl group, a benzothiazole ring, and a dihydropyridine moiety

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13-3-2-4-17-19(13)23-21(28-17)24-20(27)15-7-10-18(26)25(12-15)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,23,24,27)

InChI Key

QCQAWQJBJKOCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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